Cas no 90091-33-1 (N-(2-aminoethyl)-4-nitrobenzenesulfonamide)

N-(2-aminoethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by its nitro-substituted aromatic ring and primary amine functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex sulfonamide-based structures. The presence of both the electron-withdrawing nitro group and the nucleophilic aminoethyl moiety enhances its utility in selective chemical transformations. It is commonly employed in the development of bioactive molecules, where the sulfonamide scaffold contributes to binding interactions. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research applications.
N-(2-aminoethyl)-4-nitrobenzenesulfonamide structure
90091-33-1 structure
商品名:N-(2-aminoethyl)-4-nitrobenzenesulfonamide
CAS番号:90091-33-1
MF:C8H11N3O4S
メガワット:245.255640268326
CID:2858746

N-(2-aminoethyl)-4-nitrobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • CBDivE_007249
    • N-(2-aminoethyl)-4-nitrobenzenesulfonamide
    • N-(2-AMINOETHYL)-4-NITROBENZENE-1-SULFONAMIDE
    • benzenesulfonamide, N-(2-aminoethyl)-4-nitro-
    • インチ: 1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6,9H2
    • InChIKey: DXLZVBZGJRLYQR-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCCN)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 324
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 126

N-(2-aminoethyl)-4-nitrobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-58686-0.1g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
0.1g
$339.0 2023-02-09
Enamine
EN300-58686-1.0g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
1g
$0.0 2023-06-07
Enamine
EN300-58686-0.5g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
0.5g
$370.0 2023-02-09
Enamine
EN300-58686-5.0g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
5.0g
$1115.0 2023-02-09
Enamine
EN300-58686-10.0g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
10.0g
$1654.0 2023-02-09
Enamine
EN300-58686-2.5g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
2.5g
$754.0 2023-02-09
Enamine
EN300-58686-0.05g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
0.05g
$323.0 2023-02-09
Enamine
EN300-58686-0.25g
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide
90091-33-1
0.25g
$354.0 2023-02-09

N-(2-aminoethyl)-4-nitrobenzenesulfonamide 関連文献

N-(2-aminoethyl)-4-nitrobenzenesulfonamideに関する追加情報

N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS No. 90091-33-1): An Overview

N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS No. 90091-33-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic and diagnostic contexts. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of N-(2-aminoethyl)-4-nitrobenzenesulfonamide.

The chemical structure of N-(2-aminoethyl)-4-nitrobenzenesulfonamide consists of a sulfonamide group attached to a nitrobenzene ring, with an aminoethyl side chain. This combination of functional groups imparts distinct physicochemical properties to the molecule, making it suitable for a wide range of applications. The sulfonamide moiety is known for its ability to form hydrogen bonds and interact with biological targets, while the nitro group contributes to the compound's electronic and steric properties.

In terms of synthesis, N-(2-aminoethyl)-4-nitrobenzenesulfonamide can be prepared through several routes. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Recent advancements in green chemistry have also explored more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts that minimize waste and energy consumption.

The biological activities of N-(2-aminoethyl)-4-nitrobenzenesulfonamide have been extensively studied in various contexts. One notable application is its use as a probe in enzyme inhibition studies. The compound has been shown to selectively inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme function and mechanism. For instance, research has demonstrated that N-(2-aminoethyl)-4-nitrobenzenesulfonamide can inhibit sulfotransferases, which are enzymes responsible for catalyzing the transfer of sulfate groups from adenosine 3',5'-phosphosulfate (PAPS) to various acceptor molecules.

Moreover, N-(2-aminoethyl)-4-nitrobenzenesulfonamide has shown promise in the development of novel therapeutics. Studies have indicated that this compound exhibits anti-inflammatory properties by modulating the activity of key inflammatory mediators. In particular, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(2-aminoethyl)-4-nitrobenzenesulfonamide could be a potential candidate for treating inflammatory diseases.

In addition to its therapeutic potential, N-(2-aminoethyl)-4-nitrobenzenesulfonamide has also been explored for its diagnostic applications. The compound's ability to interact with specific biological targets makes it useful as a fluorescent probe or imaging agent. For example, recent research has demonstrated that conjugates of N-(2-aminoethyl)-4-nitrobenzenesulfonamide with fluorescent dyes can be used to visualize cellular processes in real-time, providing valuable insights into disease mechanisms and drug efficacy.

The safety profile of N-(2-aminoethyl)-4-nitrobenzenesulfonamide is another important aspect to consider. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term effects and potential side effects in humans.

In conclusion, N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS No. 90091-33-1) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for enzyme inhibition studies, anti-inflammatory drug development, and diagnostic imaging. As research in these areas continues to advance, the potential uses and benefits of N-(2-aminoethyl)-4-nitrobenzenesulfonamide are likely to expand further.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd